Asvatocin

Descripción

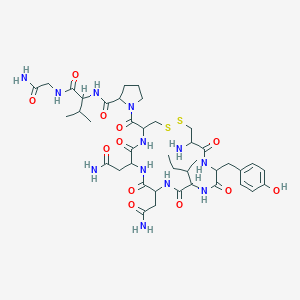

Asvatocin is a neurohypophysial hormone identified in the spotted dogfish (Scyliorhinus canicula), belonging to the oxytocin-like peptide family. Structurally, it is characterized by the sequence [Asn⁴, Val⁸]-oxytocin, differing from mammalian oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) at positions 4 (Gln→Asn) and 8 (Leu→Val) . Pharmacologically, Asvatocin exhibits potent oxytocic activity (80 mU/nmol in rat uterine assays) but negligible vasopressor activity in vivo . Its discovery in cartilaginous fishes highlights evolutionary divergence in neurohypophysial hormone systems, likely driven by gene duplication and environmental adaptations such as urea osmoregulation .

Propiedades

Número CAS |

144334-52-1 |

|---|---|

Fórmula molecular |

C41H62N12O12S2 |

Peso molecular |

979.1 g/mol |

Nombre IUPAC |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |

Clave InChI |

GUXCJKRYHLCHKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Secuencia |

CYXNNCPVG |

Sinónimos |

4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Asvatocin vs. Phasvatocin

Phasvatocin, co-isolated with Asvatocin in S. canicula, shares the [Asn⁴, Val⁸] substitutions but includes an additional Phe³ substitution (Ile→Phe). This structural divergence results in significantly reduced oxytocic activity (5 mU/nmol) compared to Asvatocin .

Table 1: Structural and Functional Comparison of Asvatocin and Phasvatocin

| Compound | Structural Formula | Oxytocic Activity (mU/nmol) | Vasopressor Activity | Species |

|---|---|---|---|---|

| Asvatocin | Cys-Tyr-Ile-Asn -Cys-Pro-Val -Gly-NH₂ | 80 | Negligible | S. canicula |

| Phasvatocin | Cys-Tyr-Phe -Asn -Cys-Pro-Val -Gly-NH₂ | 5 | Negligible | S. canicula |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | 450–500 | Low | Mammals |

Comparison with Vertebrate Oxytocin Variants

In mammals, oxytocin is conserved with Gln⁴ and Leu⁸, whereas non-mammalian vertebrates exhibit variations. For example:

- Mesotocin ([Ile⁸]-oxytocin): Found in amphibians and reptiles, retains oxytocic activity but with reduced potency compared to mammalian oxytocin.

- Isotocin ([Ser⁴, Ile⁸]-oxytocin): Identified in bony fishes, shows intermediate activity (e.g., 200 mU/nmol in teleosts) .

Asvatocin’s [Asn⁴, Val⁸] configuration represents a unique adaptation in cartilaginous fishes, balancing functional efficiency with evolutionary stability .

Pharmacological Activity Comparison

Oxytocic Activity

- Asvatocin : 80 mU/nmol (rat uterus), comparable to isotocin but lower than mammalian oxytocin.

- Phasvatocin : 5 mU/nmol, indicating that the Phe³ substitution critically impairs receptor binding .

- Vasopressin-like peptides (e.g., vasotocin in fish): Exhibit higher vasopressor activity but minimal oxytocic effects, underscoring functional specialization .

Evolutionary Implications

The dual presence of Asvatocin and Phasvatocin in S. canicula suggests gene duplication events rather than random mutations, enabling functional diversification. This contrasts with mammals, which retain a single oxytocin-like peptide . The conserved C-terminal amidation across neurohypophysial hormones indicates co-evolution of precursor processing enzymes and receptor systems .

Evolutionary Context and Functional Adaptations

Cartilaginous fishes exhibit exceptional neurohypophysial hormone diversity, with six oxytocin-like peptides identified across species. This contrasts sharply with mammals, which show minimal variation. The evolutionary plasticity in cartilaginous fishes may correlate with their unique osmoregulatory demands, such as urea retention in marine environments .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.